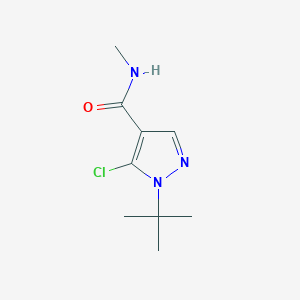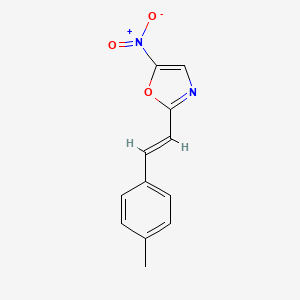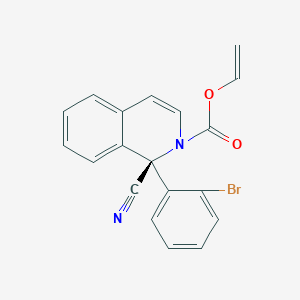
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a chlorine atom at the 5-position, and a tert-butyl group at the 1-position, along with an N-methyl substitution.
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylic acid with methylamine under appropriate conditions to form the desired carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-propyl-: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
98534-15-7 |
|---|---|
Fórmula molecular |
C9H14ClN3O |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
1-tert-butyl-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14ClN3O/c1-9(2,3)13-7(10)6(5-12-13)8(14)11-4/h5H,1-4H3,(H,11,14) |
Clave InChI |
WPLDLJQZWCVGGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C(C=N1)C(=O)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)




![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)

